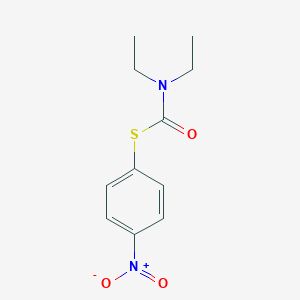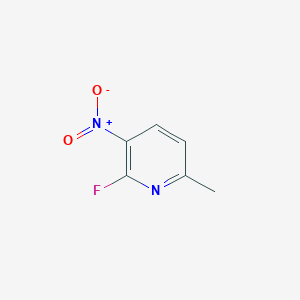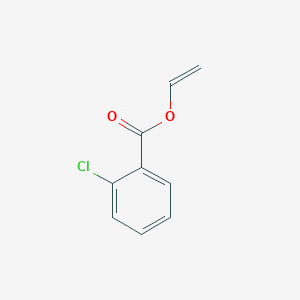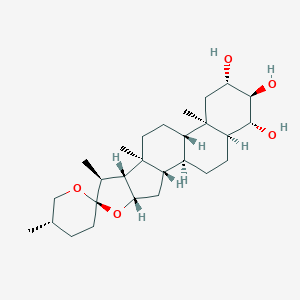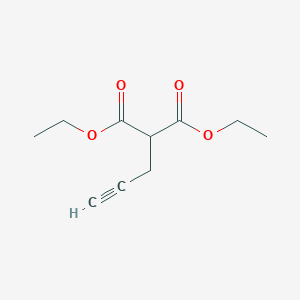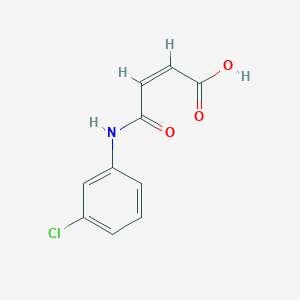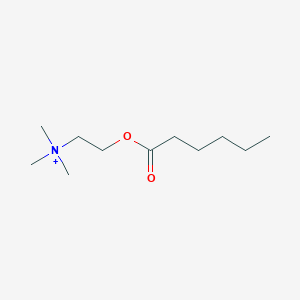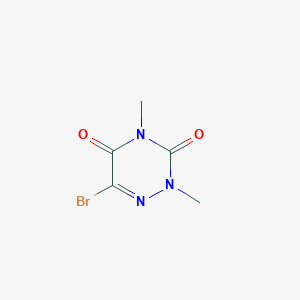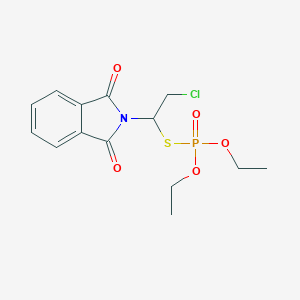
torac oxygen analog
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
torac oxygen analog is a chemical compound with the molecular formula C14H17ClNO4PS2 and a molecular weight of 393.85 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of torac oxygen analog involves the reaction of 2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl chloride with diethyl phosphorothioate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
torac oxygen analog undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphorothioate oxides.
Reduction: Reduction reactions can convert it into phosphorothioate derivatives with different oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphorothioate derivatives, which can be further utilized in different applications .
Scientific Research Applications
torac oxygen analog has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphorothioate compounds.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of torac oxygen analog involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O-(4-bromo-2-chlorophenyl) O,O-diethyl ester
- Phosphorothioic acid, O-[5-chloro-1-(1-methylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester
- Phosphorothioic acid, O-(1,6-dihydro-6-oxo-1-phenyl-3-pyridazinyl) O,O-diethyl ester
Uniqueness
torac oxygen analog is unique due to its specific structural features, such as the presence of the isoindoline moiety and the phosphorothioate group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
18776-60-8 |
|---|---|
Molecular Formula |
C14H17ClNO5PS |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-(2-chloro-1-diethoxyphosphorylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17ClNO5PS/c1-3-20-22(19,21-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
DGFSZLIRMFVRBS-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O |
Synonyms |
dialifor oxon |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


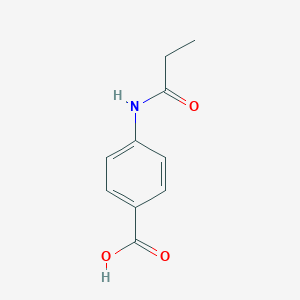
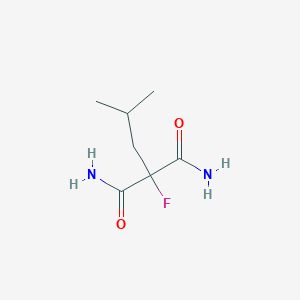

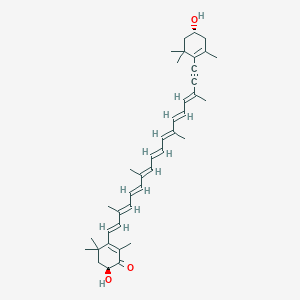

![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
